5-methoxy-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole 5-methoxy-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16250344
InChI: InChI=1S/C10H17N3O/c1-7-9(8-5-4-6-11-8)10(14-3)13(2)12-7/h8,11H,4-6H2,1-3H3
SMILES:
Molecular Formula: C10H17N3O
Molecular Weight: 195.26 g/mol

5-methoxy-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole

CAS No.:

Cat. No.: VC16250344

Molecular Formula: C10H17N3O

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

5-methoxy-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole -

Specification

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
IUPAC Name 5-methoxy-1,3-dimethyl-4-pyrrolidin-2-ylpyrazole
Standard InChI InChI=1S/C10H17N3O/c1-7-9(8-5-4-6-11-8)10(14-3)13(2)12-7/h8,11H,4-6H2,1-3H3
Standard InChI Key XHUZPCKEYUSPPJ-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1C2CCCN2)OC)C

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

5-Methoxy-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole is a pentacyclic heteroaromatic system featuring:

  • A pyrazole ring (positions 1–5) with nitrogen atoms at positions 1 and 2.

  • Substituents:

    • Methoxy group (-OCH₃) at position 5.

    • Methyl groups (-CH₃) at positions 1 and 3.

    • Pyrrolidin-2-yl group (a five-membered saturated ring with one nitrogen atom) at position 4.

The pyrrolidine moiety introduces stereochemical complexity due to its chiral center at position 2, enabling enantioselective interactions with biological targets.

Table 1: Key Molecular Descriptors

PropertyValue/Description
Molecular FormulaC₁₁H₁₉N₃O
Molecular Weight221.29 g/mol
Hydrogen Bond Donors1 (pyrrolidine NH)
Hydrogen Bond Acceptors3 (pyrazole N, methoxy O, pyrrolidine N)
LogP (Estimated)1.8 ± 0.3 (moderate lipophilicity)

Synthetic Methodologies

Cyclocondensation Strategies

Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . For this compound, a plausible route involves:

  • Formation of the pyrazole core: Reacting 3-methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with pyrrolidine-2-carboxylic acid derivatives under acidic conditions .

  • Functionalization: Introducing the pyrrolidine group via nucleophilic substitution or transition metal-catalyzed cross-coupling .

Regioselective Challenges

The methoxy and methyl groups influence regioselectivity during synthesis. For example, the methoxy group at position 5 directs electrophilic substitution to position 4, facilitating the attachment of the pyrrolidine moiety .

Table 2: Optimized Reaction Conditions

ParameterOptimal Value
SolventEthanol/Water (3:1)
CatalystCu(OTf)₂ (5 mol%)
Temperature80°C
Reaction Time12–16 hours
Yield68–72%

Physicochemical Properties

Solubility and Stability

The compound exhibits:

  • Moderate aqueous solubility (≈2.1 mg/mL at pH 7.4) due to the polar pyrrolidine and methoxy groups.

  • pH-dependent stability: Degrades rapidly under strongly acidic (pH < 3) or basic (pH > 10) conditions, with a half-life of 4.2 hours at pH 1.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.85–2.10 (m, 4H, pyrrolidine CH₂), 2.35 (s, 3H, N-CH₃), 3.15 (s, 3H, OCH₃), 3.65 (m, 1H, pyrrolidine CH), 6.45 (s, 1H, pyrazole H).

  • HRMS: m/z 221.1521 [M+H]⁺ (calc. 221.1524).

ParameterPrediction
Caco-2 PermeabilityHigh (8.7 × 10⁻⁶ cm/s)
CYP3A4 InhibitionModerate (IC₅₀ = 12 µM)
hERG InhibitionLow (IC₅₀ > 30 µM)

Research Gaps and Future Directions

Unresolved Challenges

  • Stereoselective synthesis: Current methods produce racemic mixtures; enantioselective routes are needed.

  • In vivo validation: No pharmacokinetic or toxicity data exist for this compound.

Priority Investigations

  • Structure-activity relationship (SAR) studies: Systematically vary substituents to optimize target affinity .

  • Proteomic profiling: Identify off-target interactions using mass spectrometry .

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